molecular formula C19H19N3O B7804407 5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one

5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one

Cat. No.: B7804407
M. Wt: 305.4 g/mol
InChI Key: FWFDCKSXTJXHSG-UHFFFAOYSA-N
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Description

5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, methyl, and methylanilino groups. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The benzyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and methyl halides.

    Aniline Substitution: The methylanilino group can be introduced through a nucleophilic aromatic substitution reaction using 4-methylaniline.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the aniline group, potentially leading to the formation of dihydropyrimidine derivatives or reduced aniline derivatives.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, particularly at the aromatic ring and the pyrimidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Benzaldehyde, benzoic acid, and methylbenzoic acid derivatives.

    Reduction: Dihydropyrimidine derivatives and reduced aniline derivatives.

    Substitution: Various substituted pyrimidine and aniline derivatives.

Scientific Research Applications

5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-6-methyl-2-(4-chloroanilino)-1H-pyrimidin-4-one
  • 5-benzyl-6-methyl-2-(4-fluoroanilino)-1H-pyrimidin-4-one
  • 5-benzyl-6-methyl-2-(4-nitroanilino)-1H-pyrimidin-4-one

Uniqueness

5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one is unique due to the presence of the methylanilino group, which can impart specific electronic and steric effects. These effects can influence the compound’s reactivity, biological activity, and overall chemical properties, distinguishing it from other similar compounds with different substituents.

Properties

IUPAC Name

5-benzyl-6-methyl-2-(4-methylanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-8-10-16(11-9-13)21-19-20-14(2)17(18(23)22-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFDCKSXTJXHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=O)C(=C(N2)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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